molecular formula C18H18N2O3S B2495251 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 895441-98-2

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2495251
CAS No.: 895441-98-2
M. Wt: 342.41
InChI Key: LGPLWHQOLDCVDY-UHFFFAOYSA-N
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Description

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
  • N,N’-BIS(5,6-dimethoxy-1,3-benzothiazol-2-yl)imidoformamide
  • N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3,5-dinitrobenzamide

Uniqueness

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is unique due to its specific structural features, such as the presence of the phenylpropanamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.

This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPLWHQOLDCVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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